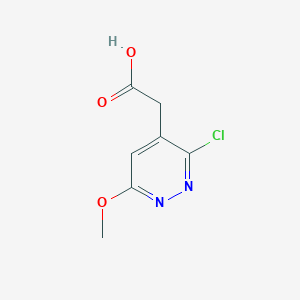
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid typically involves the regioselective metallation of 3-Chloro-6-methoxypyridazine using various lithium alkylamides. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and ether, and the process is catalyzed by lithium 2,2,6,6-tetramethylpiperidide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Pyridazine: A parent compound with similar structural features.
Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of biological activities.
Pyrazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Uniqueness
2-(3-Chloro-6-methoxypyridazin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C7H7ClN2O3 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC名 |
2-(3-chloro-6-methoxypyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-5-2-4(3-6(11)12)7(8)10-9-5/h2H,3H2,1H3,(H,11,12) |
InChIキー |
MHHXZDFYQRWLSK-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C(=C1)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















